Di-tert-butyl decanedioate
Overview
Description
Di-tert-butyl decanedioate, also known as DTBD, is a chemical compound composed of two tert-butyl groups and one decanedioate group. It is a colorless, odorless liquid that is used in a variety of applications, including organic synthesis and scientific research. DTBD is a relatively new compound and has been studied extensively in recent years, with a particular focus on its potential applications in the fields of medicine and biochemistry.
Scientific Research Applications
Di-tert-butyl decanedioate is a versatile compound that has been studied extensively in recent years. It has been used in a variety of scientific research applications, including the synthesis of new compounds, the study of reaction mechanisms, and the investigation of biochemical and physiological effects. It has also been used to study the effects of drug metabolism, as well as to investigate the effects of environmental pollutants on the human body.
Mechanism of Action
The mechanism of action of Di-tert-butyl decanedioate is not yet fully understood. However, it is believed that the compound binds to certain proteins in the body, such as enzymes, which then modulate the activity of the proteins. This modulation can then lead to changes in the body’s biochemical and physiological processes, such as the metabolism of drugs or the absorption of environmental pollutants.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively in recent years. It has been shown to have a wide range of effects on the body, including the regulation of lipid and glucose metabolism, the modulation of drug metabolism, and the inhibition of certain enzymes. It has also been found to have anti-inflammatory and antioxidant properties, as well as the ability to modulate the expression of certain genes.
Advantages and Limitations for Lab Experiments
The use of Di-tert-butyl decanedioate in lab experiments has a number of advantages. It is a relatively stable compound that is easy to synthesize and has a wide range of applications. Additionally, it has a low toxicity and can be used in a variety of experiments without causing any harm to the environment or to the researchers. However, it is important to note that this compound is a relatively new compound and there is still a lot of research that needs to be done in order to fully understand its potential applications.
Future Directions
The potential applications of Di-tert-butyl decanedioate are still being explored and there are a number of future directions that could be explored. For example, further research could be done to investigate the effects of this compound on drug metabolism and the regulation of gene expression. Additionally, further studies could be conducted to explore the potential use of this compound in the treatment of certain diseases, such as cancer. Finally, further research could be done to investigate the potential use of this compound as an environmental pollutant detoxifier.
properties
IUPAC Name |
ditert-butyl decanedioate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O4/c1-17(2,3)21-15(19)13-11-9-7-8-10-12-14-16(20)22-18(4,5)6/h7-14H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCKGDKAOZWNLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20550375 | |
Record name | Di-tert-butyl decanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20550375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
143050-66-2 | |
Record name | Di-tert-butyl decanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20550375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.